![molecular formula C18H19ClFN3O2 B2568645 N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 953951-48-9](/img/structure/B2568645.png)
N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
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Overview
Description
The compound “N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide” is an organic compound containing a chloro-fluoro phenyl group and a dimethylamino phenethyl group linked by an oxalamide moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the typical planar geometry around the amide group. The presence of the chloro and fluoro substituents on the phenyl ring could influence the electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, amides in general can undergo a variety of reactions. They can be hydrolyzed to give carboxylic acids and amines, and they can react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the chloro and fluoro substituents could influence its lipophilicity, which in turn could affect its solubility and permeability .Scientific Research Applications
- Compound Description : N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is synthesized through a reaction between 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .
- Application : In colon cancer cells, this compound (DW-8) has demonstrated antiproliferative effects mediated by intrinsic apoptosis . Investigating its mechanism of action and potential as an anticancer agent is essential.
- Application : Researchers have identified inhibitors of tyrosinase (an enzyme involved in melanin production) from Agaricus bisporus using this motif. Such inhibitors may find applications in skin health and cosmetics .
- Thiazole Chemistry : Thiazole scaffolds, including derivatives of N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, have led to drugs like Sulfathiazole (antimicrobial), Abafungin (antifungal), and antiretrovirals. These compounds play vital roles in various therapeutic areas .
- Thiazole Derivatives : Recent advancements in thiazole-based drugs have improved HIV treatment efficacy. Investigating the potential of this compound in HIV management is relevant .
- Chlorine Substitution : The presence of chlorine in low molecular weight compounds significantly affects their biological activity by altering carbon electrophilicity. Understanding this impact is essential for drug design .
Antibacterial Activity
Antiproliferative Effects in Cancer Cells
Tyrosinase Inhibition for Skin Health
Drug Scaffold Development
HIV Treatment Enhancement
Chlorine’s Impact on Biological Activity
Future Directions
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-23(2)14-6-3-12(4-7-14)9-10-21-17(24)18(25)22-13-5-8-16(20)15(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJUSWJTTDENET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide |
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